(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a heterocyclic compound featuring a triazole ring that has garnered interest in various fields such as medicinal chemistry and materials science. The compound is characterized by its unique chemical structure, which imparts specific biological and chemical properties, making it a subject of research for potential therapeutic applications, particularly in antimicrobial and anticancer studies.
This compound can be classified under the category of triazole derivatives, which are known for their diverse biological activities. Its chemical structure can be represented by the molecular formula and is associated with the CAS registry number 331837-70-8. The presence of the cyclohexyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The synthesis of (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves several key steps:
The reaction conditions typically include refluxing in solvents such as ethanol or water, optimizing temperature and pressure to maximize yield and purity during industrial production.
The molecular structure of (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid features:
The three-dimensional conformation and specific bond angles can be analyzed using techniques such as X-ray crystallography or computational chemistry methods .
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions:
The mechanism of action for (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid primarily involves its interaction with specific biological targets:
Preliminary studies have indicated that derivatives of this compound exhibit promising results in inhibiting microbial growth and cancer cell proliferation .
The physical properties of (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid include:
Chemical properties include:
(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has several potential applications:
The 1,2,4-triazole scaffold, first systematically described in 1885, has evolved into a cornerstone of medicinal chemistry due to its exceptional versatility in drug design [8]. This five-membered heterocyclic ring—characterized by three nitrogen atoms and two carbon atoms—exhibits aromaticity with six delocalized π-electrons, enabling diverse non-bond interactions with biological targets [4] [8]. Its significance emerged prominently in the 1940s with the discovery of azole antifungal properties, leading to clinical agents like fluconazole and voriconazole that inhibit fungal cytochrome P450 enzymes [8]. The structural robustness of 1,2,4-triazoles arises from tautomeric equilibria (1H- and 4H- forms) and metabolic stability against degradation, facilitating their optimization as bioisosteres for carboxyl, amide, or other heterocyclic groups [4] [10]. Over 75% of nitrogen-containing heterocyclic drugs approved by regulatory agencies incorporate such frameworks, underscoring their dominance in addressing antimicrobial resistance and oncology targets [10].
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Class | Key Structural Features | Primary Target |
---|---|---|---|
Fluconazole | Antifungal | 1H-1,2,4-triazole linked to 2,4-difluorophenyl | Lanosterol 14α-demethylase (CYP51) |
Voriconazole | Antifungal | Fluoropyrimidine-conjugated triazole | CYP51 |
Alprazolam | Anxiolytic | Triazole fused to benzodiazepine | GABA-A receptor |
Rilmazafone | Sedative-hypnotic | Triazolylmethyl carbamate | GABAergic system |
Trapidil | Antiplatelet/Cardiovascular | Diethyltriazolopyrimidine | Platelet-derived growth factor |
The integration of sulfanyl-acetic acid moieties into heterocycles like 1,2,4-triazoles introduces critical physicochemical and pharmacodynamic properties. This substituent (–S–CH₂–COOH) enhances water solubility through its ionizable carboxylic acid (pKa ∼3–4) while the thioether bridge facilitates metabolic stability and membrane permeability [5] [10]. In (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, this group enables hydrogen bonding with residues like Asp564 in focal adhesion kinase (FAK) and participates in electrostatic interactions, as demonstrated in molecular docking studies [5]. The compound’s synthesis typically involves sequential cyclization and substitution:
Table 2: Physicochemical Properties of (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₆N₄O₂S | Elemental Analysis |
Molecular Weight | 256.33 g/mol | Mass Spectrometry [9] |
Solubility | High in polar solvents (water, ethanol) | Experimental |
Key Functional Groups | Amino (–NH₂), carboxylic acid (–COOH), thioether (–S–), cyclohexyl | NMR [6] [9] |
Hydrogen Bond Capability | 3 Donors, 4 Acceptors | Computational Modeling [5] |
The carboxylic acid group permits salt formation (e.g., sodium salts) for enhanced bioavailability, while the thioether serves as an oxidation site for prodrug activation [10]. This structural motif appears in anticancer agents targeting kinases and antimicrobials disrupting cell wall synthesis, validating its role in optimizing ligand-receptor binding [5] [10].
The cyclohexyl group at position 5 of the 1,2,4-triazole ring is a strategic design element that enhances lipophilicity and steric complementarity in target binding. This non-polar, aliphatic substituent elevates the partition coefficient (log P) of (4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid to ∼1.8–2.2, promoting cellular uptake and blood-brain barrier penetration [5] [7]. Conformational studies reveal that the chair configuration of cyclohexyl minimizes steric clashes in hydrophobic enzyme pockets, such as the adenosine triphosphate (ATP)-binding site of FAK, where it engages in C–H···π interactions with phenylalanine residues [5]. In anticancer applications, cyclohexyl-functionalized triazoles exhibit 2–5-fold enhanced FAK inhibition (IC₅₀ = 18.10 nM) compared to linear alkyl chains, attributable to better van der Waals contacts with the DFG motif (Asp-Phe-Gly) [5]. Additionally, the rigidity of cyclohexyl restricts rotational entropy upon binding, lowering dissociation rates in biological targets [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7